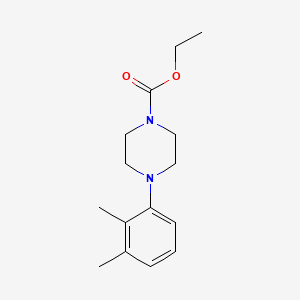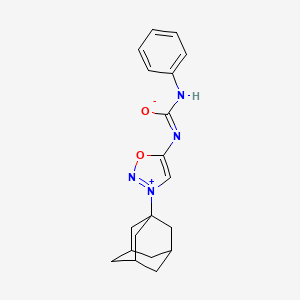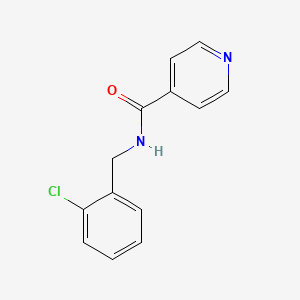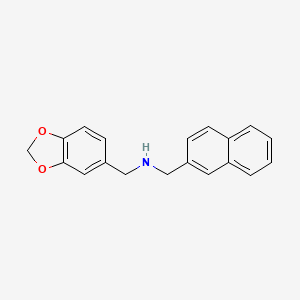
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives, which have been identified as potential candidates for drug development. In
作用机制
The exact mechanism of action of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it has been proposed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and noradrenaline. It has also been suggested that the compound acts on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to exhibit analgesic effects by modulating the activity of pain receptors. Additionally, it has been identified as a potential anticonvulsant agent by reducing the activity of glutamate receptors.
实验室实验的优点和局限性
One of the advantages of using N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its low toxicity. The compound has been found to exhibit low toxicity in animal studies, which makes it a potential candidate for drug development. Moreover, the compound is relatively easy to synthesize, which makes it accessible for research purposes. However, one of the limitations of using N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its limited solubility in water. This can make it challenging to administer the compound in animal studies.
未来方向
There are various future directions for the research on N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is to explore its potential as a treatment for depression and anxiety disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a drug candidate. Finally, more studies are needed to explore the potential of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in the treatment of other diseases such as epilepsy and neuropathic pain.
Conclusion
In conclusion, N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in scientific research. The compound has been found to exhibit various therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, it has been identified as a potential candidate for the treatment of depression and anxiety disorders. Further studies are needed to explore its potential as a drug candidate and to elucidate its exact mechanism of action.
合成方法
The synthesis of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of cyclopropylamine with 1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde in the presence of carbon disulfide. The reaction yields N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide as a yellow solid with a melting point of 156-158°C.
科学研究应用
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been identified as a potential candidate for the treatment of depression and anxiety disorders.
属性
IUPAC Name |
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c16-13(14-12-5-6-12)15-8-7-10-3-1-2-4-11(10)9-15/h1-4,12H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGVEDAQPPEZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)


![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)

